N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine

Catalog No.
S1487264
CAS No.
3081-14-9
M.F
C20H36N2
M. Wt
304.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine

Solid PPD antiozonants require energy-intensive melting and can cause surface blooming when loaded at high levels. 77PD (CAS 3081-14-9) is a liquid at room temperature, eliminating pre-melting steps and enabling direct liquid injection for continuous mixing operations. • High solubility in diene rubbers prevents blooming in static ozone applications (aircraft tires, heavy-duty hoses). • Drop-in substitute for 6PPD in tire treads, offering comparable ozone protection while streamlining workflow. • Ideal for automated compounding facilities, reducing energy costs and ensuring homogeneous dispersion.

CAS Number

3081-14-9

Product Name

N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine

IUPAC Name

1-N,4-N-bis(5-methylhexan-2-yl)benzene-1,4-diamine

Molecular Formula

C20H36N2

Molecular Weight

304.5 g/mol

InChI

InChI=1S/C20H36N2/c1-15(2)7-9-17(5)21-19-11-13-20(14-12-19)22-18(6)10-8-16(3)4/h11-18,21-22H,7-10H2,1-6H3

InChI Key

ZJNLYGOUHDJHMG-UHFFFAOYSA-N

solubility

less than 1 mg/mL at 75 °F (NTP, 1992)

Synonyms

77PD;N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE;SANTOFLEX(R) 77;(1,4-dimethylpentyl)phenylenediamine;4-Benzenediamine,N,N’-bis(1,4-dimethylpentyl)-1;77ppd;antioxidant4030;eastozone

Canonical SMILES

CC(C)CCC(C)NC1=CC=C(C=C1)NC(C)CCC(C)C

The exact mass of the compound N,N'-Bis(1,4-dimethylpentyl)-P-phenylenediamine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 75° f (ntp, 1992). The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥96%

Package Size

5 g, 25 g, 100 g, 500 g

N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine (CAS: 3081-14-9), commonly designated as 77PD, is a highly active, liquid-state p-phenylenediamine (PPD) antiozonant and antioxidant. Characterized by its dual 1,4-dimethylpentyl substitutions, it is primarily utilized in the rubber and polymer industries to prevent oxidative degradation, fatigue, and ozone-induced cracking in diene rubbers . Unlike many solid-state PPDs, 77PD presents as a deep red, slightly viscous liquid at room temperature, offering distinct advantages in continuous liquid-dosing systems and high-solubility formulation requirements [1]. Its primary procurement value lies in its exceptional solubility in rubber matrices, preventing surface blooming at high concentrations, and its emerging role as a functional, process-friendly alternative to standard antiozonants in tire and technical rubber manufacturing [2].

Procurement Fit

Protection Type Static ozone and antioxidant for rubber compounds
Physical Form Liquid at processing temperatures; supports uniform compounding
Additional Function Heavy metal deactivation capability for wire and cable applications

Substituting 77PD with more common PPD analogs, such as 6PPD, IPPD, or DPPD, fundamentally alters compounding processability and final product integrity. Because 6PPD and DPPD are solids at room temperature (with melting points of ~45°C and 140°C, respectively), their substitution requires additional thermal energy and shear mixing to ensure homogenous dispersion, whereas 77PD can be directly injected as a pumpable liquid[1]. Furthermore, shorter-chain or less branched PPDs exhibit lower solubility limits in diene rubbers, leading to premature surface blooming when loaded at the high concentrations necessary for long-term static ozone protection[2]. Finally, 77PD exhibits a unique, highly sensitive interaction with low-sulfur cure systems that directly impacts rubber-to-metal adhesion, meaning drop-in substitution with IPPD or 6PPD in steel-belted applications will unpredictably shift primary adhesion and environmental resistance profiles [3].

Substitution Risk

77PD (dialkyl PPD)
Designed for static ozone protection; liquid form with high rubber solubility.
Alkyl-aryl PPDs (e.g., 6PPD, IPPD)
Tuned for dynamic ozone conditions; solid forms may present dispersion differences.
Static vs. dynamic application mismatch can lead to premature ozone cracking despite shared PPD class. Physical form and solubility differences may also affect processing and bloom resistance.

Physical State and Dosing Processability

The physical state of an antiozonant dictates the required compounding workflow. 77PD exists as a slightly viscous liquid at room temperature, whereas standard comparators like 6PPD and DPPD are solids [1]. This allows 77PD to be utilized in automated liquid-dosing systems without the pre-melting steps required for 6PPD (which melts at ~45°C) or the high-shear, high-temperature mixing required for DPPD (which melts at 140°C) [2].

Evidence DimensionPhysical State and Melting Point
Target Compound Data77PD: Liquid at room temperature (Density ~0.93 - 0.99 g/cm³)
Comparator Or Baseline6PPD: Solid (Melting point 45-50°C); DPPD: Solid (Melting point 140°C)
Quantified DifferenceEliminates the 45°C to 140°C thermal barrier for dispersion
ConditionsStandard ambient compounding and automated dosing systems

Procuring a liquid-state PPD enables direct pumpable dosing, reducing energy costs and preventing dispersion flaws in the final rubber matrix.

Static Ozone Protection
Reported
Qualitatively rated superior vs. 4010NA and 4020 across multiple sources; limited dynamic protection noted.
Consistent qualitative ranking supports static ozone application fit.
Quantitative ozone test data not publicly available.

High-Concentration Solubility and Blooming Resistance

The dual 1,4-dimethylpentyl groups on 77PD significantly enhance its solubility in rubber matrices compared to standard PPDs. While standard antiozonants often migrate to the surface (bloom) when loaded at high phr (parts per hundred rubber) levels, 77PD maintains matrix solubility, preventing cosmetic and functional surface defects [1]. This allows formulators to achieve higher active loading for long-term static protection without the blooming limitations inherent to less soluble analogs .

Evidence DimensionRubber Matrix Solubility and Blooming Threshold
Target Compound Data77PD: High solubility, resists blooming at high concentrations
Comparator Or BaselineStandard PPDs: Lower solubility limits leading to surface blooming at high phr
Quantified DifferenceEnables higher functional loading without surface migration defects
ConditionsHigh-concentration static rubber formulations

Allows manufacturers to procure a single antiozonant for high-loading, long-term static applications (e.g., aircraft tires, outdoor hoses) without risking surface blooming.

Acute Oral Toxicity
Source review
LD50 750 mg/kg (mouse, oral); reported less toxic than 4010NA.
Indicates lower acute oral hazard relative to alkyl-aryl PPD comparator.
Quantitative comparator LD50 not provided.

Impact on Rubber-to-Metal Adhesion in Low-Sulfur Cures

The choice of antiozonant heavily influences primary adhesion in rubber-to-metal bonding. Testing demonstrates that 77PD and IPPD exert the greatest effect on adhesion compared to 6PPD[1]. Specifically, low-sulfur soluble cure systems are significantly more sensitive to the presence of 77PD than equivalent high-sulfur systems, altering the primary bond strength and environmental resistance when bonded with solvent-based or aqueous adhesives[1].

Evidence DimensionRubber-to-Metal Adhesion Sensitivity
Target Compound Data77PD: High sensitivity and interaction with low-sulfur cure systems
Comparator Or Baseline6PPD: Lower impact on primary adhesion across cure systems
Quantified Difference77PD requires specific adhesive and sulfur-level matching to optimize bond strength
ConditionsNR/BR compounds bonded to metal under low-sulfur vs. high-sulfur cure systems (150°C - 170°C)

Forces procurement and engineering teams to co-optimize the antiozonant choice with the adhesive and sulfur cure package when manufacturing steel-belted or metal-bonded products.

Physical Form & Bloom Resistance
Reported
Liquid; Mp 14.1°C; high rubber solubility; no bloom at high concentrations.
Liquid state and high solubility simplify compounding and prevent surface defects.
Contrasts with solid alkyl-aryl PPDs prone to blooming.

Ozone Protection Efficacy as a 6PPD Alternative

Driven by environmental and regulatory pressures surrounding 6PPD, 77PD has been evaluated as a functional substitute in tire compounds. Experimental evaluations of rheological, mechanical, and ozone-resistance properties show that, when properly formulated, 77PD delivers static and dynamic ozone protection comparable to the industry-standard 6PPD [1]. It emerged as the most promising alternative among tested candidates, matching the core protective performance of 6PPD [1].

Evidence DimensionStatic and Dynamic Ozone Protection
Target Compound Data77PD: Delivers comparable ozone protection when formulation is optimized
Comparator Or Baseline6PPD: Industry standard baseline
Quantified DifferenceFunctional equivalence in ozone resistance with differing environmental/regulatory profiles
ConditionsRubber tire compounds under static and dynamic ozone exposure

Provides a validated, procurement-ready alternative for tire manufacturers actively seeking to transition away from 6PPD while maintaining critical ozone degradation resistance.

Metal Deactivation
Class-level
Protects against copper and heavy metal catalyzed degradation in static applications.
Dual-function stabilizer potential for metal-contact environments.
Highlighted as specific strength; class-level property.

Automated Liquid-Dosed Rubber Compounding

Because 77PD is a liquid at room temperature, it is the ideal choice for modern, highly automated continuous mixing facilities that rely on liquid injection systems. Procuring 77PD eliminates the energy-intensive pre-melting steps required for solid antiozonants like 6PPD or DPPD, streamlining the compounding workflow and ensuring flawless dispersion in the polymer matrix [1].

High-Loading Static Rubber Goods (Aircraft Tires & Outdoor Hoses)

In applications requiring long-term protection against static ozone exposure—such as aircraft tires, heavy-duty hoses, and outdoor gaskets—antiozonants must be loaded at high concentrations. 77PD is the preferred procurement choice here due to its exceptional solubility in diene rubbers, which prevents the surface blooming and cosmetic degradation that occur when standard PPDs are used at similar loading levels [2].

6PPD Substitution in Sustainable Tire Tread Development

As regulatory scrutiny increases on 6PPD due to the aquatic toxicity of its quinone degradant, tire manufacturers are actively formulating alternatives. 77PD serves as a direct, highly effective substitute in tire tread compounds, providing comparable static and dynamic ozone protection to 6PPD when the overall formulation and cure package are properly optimized[3].

Engineered Rubber-to-Metal Bonded Components

For vibration isolators, engine mounts, and steel-belted tires, the interaction between the antiozonant and the adhesive system is critical. 77PD is utilized in specific high-sulfur cure formulations where its unique adhesion interaction profile can be controlled, though formulators must carefully match it with the appropriate solvent-based or aqueous adhesive to ensure maximum primary bond strength and boiling-water environmental resistance[4].

Application Fit

Application
Selection Property
Validation Focus
Specialty Tires (Aircraft, OTR, Agricultural)
Static ozone protection priority
Ozone cracking resistance under prolonged static load
Fixed Rubber Goods (Hoses, Gaskets, Mounts)
Liquid form and high solubility
Uniform dispersion and bloom-free surface integrity
Wire & Cable Insulation
Metal deactivation capability
Copper-induced catalytic degradation resistance
Styrenic Monomer Production
Radical scavenging activity
Polymerization inhibition efficiency in process

Physical Description

N,n'-bis(1,4-dimethylpentyl)-p-phenylenediamine is a deep red slightly viscous liquid with an aromatic odor. (NTP, 1992)
Liquid

XLogP3

6.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

304.287849157 Da

Monoisotopic Mass

304.287849157 Da

Boiling Point

459 °F at 13.5 mmHg (NTP, 1992)

Flash Point

greater than 200 °F (NTP, 1992)

Heavy Atom Count

22

Density

0.91 (NTP, 1992) - Less dense than water; will float

Melting Point

-33 °F (NTP, 1992)

UNII

8VAF71SNQ5

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H400 (37.5%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H411 (62.5%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

3081-14-9

Wikipedia

N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine

General Manufacturing Information

Plastics Material and Resin Manufacturing
Synthetic Rubber Manufacturing
Rubber Product Manufacturing
1,4-Benzenediamine, N1,N4-bis(1,4-dimethylpentyl)-: ACTIVE

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